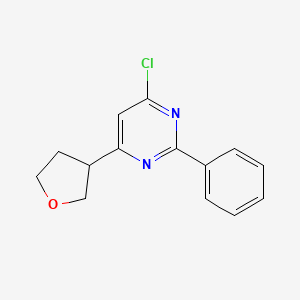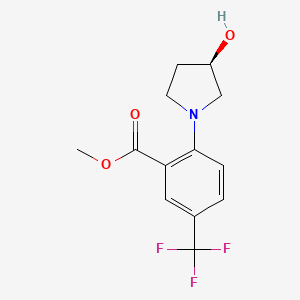
4-Chloro-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position, a phenyl group at the 2-position, and a tetrahydrofuran-3-yl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-4,6-dichloropyrimidine with tetrahydrofuran in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) itself. The reaction mixture is heated to reflux, and the progress is monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The tetrahydrofuran ring can be oxidized to form lactones or reduced to form tetrahydropyran derivatives.
Coupling Reactions: The phenyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce various substituents.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Substitution: Formation of 4-amino-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidine or 4-thio-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidine.
Oxidation: Formation of lactones.
Reduction: Formation of tetrahydropyran derivatives.
Coupling: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidine has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The compound’s structural features, such as the chloro and phenyl groups, contribute to its binding affinity and specificity. Additionally, the tetrahydrofuran ring may enhance its solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-4,6-dichloropyrimidine: Lacks the tetrahydrofuran ring but shares the phenyl and chloro substituents.
4-Chloro-2-phenylpyrimidine: Similar structure but without the tetrahydrofuran ring.
2-Phenyl-6-(tetrahydrofuran-3-yl)pyrimidine: Similar structure but without the chloro group.
Uniqueness
4-Chloro-2-phenyl-6-(tetrahydrofuran-3-yl)pyrimidine is unique due to the presence of both the chloro and tetrahydrofuran substituents, which may confer distinct chemical and biological properties. The combination of these groups can enhance its reactivity and potential as a versatile scaffold in drug discovery and other applications.
Propiedades
Fórmula molecular |
C14H13ClN2O |
|---|---|
Peso molecular |
260.72 g/mol |
Nombre IUPAC |
4-chloro-6-(oxolan-3-yl)-2-phenylpyrimidine |
InChI |
InChI=1S/C14H13ClN2O/c15-13-8-12(11-6-7-18-9-11)16-14(17-13)10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2 |
Clave InChI |
NHBPQSOCWIGXMQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1C2=CC(=NC(=N2)C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11780749.png)
![Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate](/img/structure/B11780761.png)


![6-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11780771.png)


![1-(6-Methoxybenzo[D]oxazol-2-YL)ethanamine](/img/structure/B11780788.png)

![8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11780810.png)


![2-(Diethoxymethyl)-7-iodofuro[3,2-c]pyridine](/img/structure/B11780818.png)

